Ertapenem Dimer Amide Impurity is a significant byproduct formed during the synthesis of Ertapenem, a member of the carbapenem class of antibiotics. Ertapenem is widely recognized for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as anaerobes. The presence of dimer impurities, including Ertapenem Dimer Amide Impurity, poses challenges in pharmaceutical development, particularly regarding the safety and efficacy of drug formulations. This compound is identified and characterized using advanced chromatographic techniques, primarily high-performance liquid chromatography (HPLC) .
The compound is primarily derived from the synthetic processes involved in producing Ertapenem. It is classified under chemical impurities that arise during the manufacturing of pharmaceuticals, specifically antibiotics. The structural similarity between Ertapenem and other carbapenems like Meropenem contributes to the formation of such impurities .
Ertapenem Dimer Amide Impurity has a complex molecular structure characterized by the following details:
This structure highlights a complex arrangement of functional groups that contribute to its chemical behavior and interactions.
Ertapenem Dimer Amide Impurity participates in various chemical reactions during its synthesis and degradation:
Understanding these reactions is crucial for developing strategies to minimize impurity formation during manufacturing.
The physical and chemical properties of Ertapenem Dimer Amide Impurity include:
These properties are essential for understanding how this impurity behaves in various formulations and its potential impact on drug performance.
Ertapenem Dimer Amide Impurity is primarily studied within pharmaceutical research contexts:
Ertapenem monosodium salt is a broad-spectrum carbapenem antibiotic (brand name: Invanz®) distinguished by its 1-β-methyl group and a meta-substituted benzoic acid side chain. This structural configuration enhances plasma protein binding, extending its half-life compared to other carbapenems [2] [7]. Structurally, it features a β-lactam ring fused to a pyrrolidine moiety and a thiolated side chain, which collectively enable potent antibacterial activity via penicillin-binding protein inhibition . During synthesis and storage, dynamic degradation pathways generate impurities, including the dimer amide impurity—a critical quality indicator. Controlling such impurities is essential for ensuring therapeutic efficacy and regulatory compliance, as they may compromise antibiotic potency or introduce unintended chemical entities [5] .
Ertapenem’s core structure (C₂₂H₂₅N₃O₇S; MW 475.51 g/mol) comprises three key elements:
Table 1: Structural Data for Ertapenem Monosodium Salt
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₄N₃O₇SNa (sodium salt) |
Molecular Weight | 497.50 g/mol |
Stereochemistry | Multiple defined stereocenters |
Key Functional Groups | β-lactam, carboxylate, carbamoyl |
Under stress conditions (e.g., high concentration, heat, humidity), the β-lactam ring undergoes hydrolysis or nucleophilic attack, leading to impurities. The dimer amide impurity arises specifically through intermolecular reactions between two ertapenem molecules, where the amine group of one attacks the β-lactam carbonyl of another [7]. This reactivity is intrinsic to carbapenems and necessitates stringent process controls.
Ertapenem impurities are categorized by origin:
Table 2: Common Ertapenem Impurities and Characteristics
Impurity Name | CAS No. | Molecular Formula | MW (g/mol) | Type |
---|---|---|---|---|
Ertapenem Dimer Amide (Dimer III) | 1199797-42-6 | C₄₄H₅₀N₆O₁₄S₂ | 951.03 | Degradation dimer |
Ertapenem Dimer Form D | 1199797-41-5 | C₄₄H₅₀N₆O₁₄S₂ | 951.03 | Degradation dimer |
Ertapenem N-Carbonyl Dimer | 1199797-43-7 | C₄₄H₄₈N₆O₁₃S₂ | 933.01 | Degradation dimer |
Ertapenem Open-Ring Triacid | 357154-27-9 | C₂₂H₂₇N₃O₈S | 493.53 | Hydrolysis product |
The dimer amide impurity (C₄₄H₅₀N₆O₁₄S₂; MW 951.03 g/mol) exhibits absolute stereochemistry with 12 defined stereocenters, reflecting its origin from stereospecific coupling of two ertapenem monomers [4] [5]. Its formation is favored in concentrated solutions (≥100 mg/mL) where molecular collisions increase [7].
The dimer amide impurity serves as a critical quality benchmark for three reasons:
Table 3: Degradation Conditions Favoring Dimer Amide Formation
Stress Factor | Condition | Dimer Yield | Primary Mechanism |
---|---|---|---|
Concentration | ≥100 mg/mL in solution | High | Intermolecular aminolysis |
Humidity | >85% RH (solid state) | Moderate-High | Hydrolysis followed by aggregation |
Temperature | >25°C | Moderate | Increased kinetic energy |
Regulatory submissions must include impurity fate data, necessitating sensitive detection methods. Reverse-phase HPLC coupled with mass spectrometry (LC-MS) separates and identifies dimer amide via:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: